molecular formula C11H10N2O3 B2818629 1-(phenoxymethyl)-1H-pyrazole-3-carboxylic acid CAS No. 957534-84-8

1-(phenoxymethyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B2818629
CAS No.: 957534-84-8
M. Wt: 218.212
InChI Key: MGRKBHPBCKJFBU-UHFFFAOYSA-N
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Description

1-(Phenoxymethyl)-1H-pyrazole-3-carboxylic acid is an organic compound that features a pyrazole ring substituted with a phenoxymethyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(phenoxymethyl)-1H-pyrazole-3-carboxylic acid typically involves the reaction of phenoxymethyl bromide with 1H-pyrazole-3-carboxylic acid under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the bromide is replaced by the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(Phenoxymethyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The phenoxymethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3-carboxylic acid derivatives, while reduction can produce pyrazole-3-methanol derivatives.

Scientific Research Applications

1-(Phenoxymethyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(phenoxymethyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The phenoxymethyl group can enhance the compound’s ability to bind to certain enzymes or receptors, thereby modulating their activity. The carboxylic acid group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-(Phenoxymethyl)-1H-pyrazole-5-carboxylic acid: Similar structure but with the carboxylic acid group at a different position on the pyrazole ring.

    1-(Phenoxymethyl)-1H-imidazole-3-carboxylic acid: Contains an imidazole ring instead of a pyrazole ring.

    1-(Phenoxymethyl)-1H-pyrazole-4-carboxylic acid: Another positional isomer with the carboxylic acid group at the 4-position.

Uniqueness

1-(Phenoxymethyl)-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the phenoxymethyl group and the carboxylic acid group at the 3-position of the pyrazole ring can confer distinct properties compared to its isomers and analogs.

Properties

IUPAC Name

1-(phenoxymethyl)pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c14-11(15)10-6-7-13(12-10)8-16-9-4-2-1-3-5-9/h1-7H,8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGRKBHPBCKJFBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCN2C=CC(=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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